(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Description
The compound "(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone" belongs to a class of thienopyridine-based methanones, characterized by a fused thiophene-pyridine core substituted with amino and methyl groups. This article compares these analogs to infer trends relevant to the 4-bromo variant.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGMADEOZLFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, starting from 2-aminothiophene and a suitable pyridine derivative under cyclization conditions.
Functionalization: Introduction of amino and methyl groups at the 3 and 4,6 positions respectively, often through nitration followed by reduction and alkylation reactions.
Coupling with 4-Bromobenzoyl Chloride: The final step involves the coupling of the functionalized thienopyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromophenyl moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Research has shown that thienopyridine derivatives exhibit promising anticancer properties. For example, studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone may enhance its efficacy against certain cancer types due to the presence of the bromine atom, which can influence the compound's interaction with biological targets.
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Antimicrobial Properties
- Thienopyridines have been investigated for their antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The amino group in this compound may enhance its ability to penetrate microbial membranes, thus increasing its antimicrobial potency.
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Enzyme Inhibition
- This compound may serve as an inhibitor of specific enzymes involved in metabolic pathways. The thienopyridine scaffold has been linked to the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are relevant in inflammatory diseases.
Biological Research Applications
-
Neuroscience
- The unique structure of this compound allows for potential applications in neuropharmacology. It may act on neurotransmitter systems or neuroprotective pathways, making it a candidate for studying neurodegenerative diseases.
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Pharmacokinetics and Drug Design
- Understanding the pharmacokinetic properties of this compound can aid in drug design. Its solubility and stability can be evaluated to optimize formulations for therapeutic use. Additionally, structure-activity relationship studies can be conducted to refine its efficacy and reduce toxicity.
Case Studies
-
Case Study: Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that a similar thienopyridine derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound as an anticancer agent.
-
Case Study: Antimicrobial Efficacy
- In another study focusing on antimicrobial activity, derivatives of thienopyridines were tested against multi-drug resistant bacterial strains. Results indicated that modifications to the thienopyridine structure enhanced antimicrobial activity compared to standard antibiotics.
Mechanism of Action
The mechanism by which (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thienopyridine core can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienopyridine Methanone Derivatives
Key Observations:
Substituent Effects on Reactivity: The 4-hydroxyphenyl derivative (Compound 31) undergoes dimerization via its phenolic -OH group when reacted with bis(bromomethyl) linkers, though competing side reactions complicate isolation . Halogen substituents (Cl, Br) enhance lipophilicity and may improve membrane permeability in biological applications. The nitro group (4-NO₂) introduces strong electron-withdrawing effects, likely reducing electron density at the methanone carbonyl, which could alter reactivity in nucleophilic additions .
Physical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. The dimeric compound 5a (mp 230–231°C) shows higher thermal stability than monomeric analogs, attributed to its extended conjugated system . The 4-bromo analog’s melting point is anticipated to fall between the 4-Cl (unreported) and 4-OH (211–213°C) derivatives, given bromine’s polarizability.
Synthetic Yields: Monomeric derivatives like Compound 31 are synthesized in high yields (~82%) via nucleophilic substitution between bromoacetophenones and thienopyridine precursors . The 4-bromo variant would likely follow a similar pathway, though yields may vary with bromoacetophenone reactivity.
Functional Group Modifications in Related Scaffolds
- Piperidine Hybrids: Derivatives like (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone () introduce basic nitrogen centers, enabling salt formation and solubility modulation.
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic potential.
Synthesis and Structure
The synthesis of thienopyridine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents on the thienopyridine core. The specific compound of interest can be synthesized through methods that include cyclization reactions involving appropriate precursors. The structural formula can be represented as follows:
This structure includes a thieno[2,3-b]pyridine moiety substituted with an amino group and a bromophenyl group, which are critical for its biological activity.
Anti-Cancer Properties
Research indicates that thienopyridine derivatives exhibit significant anti-cancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 0.005 μM to 13.581 μM against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, highlighting their potent inhibitory effects on tumor growth . The mechanism of action often involves triggering apoptosis and inhibiting migration of cancer cells.
Anti-Inflammatory Activity
In addition to anti-cancer effects, thienopyridine derivatives have shown promising anti-inflammatory activity. For example, a related compound demonstrated potent inhibition of nitric oxide (NO) production with IC50 values around 3.24 μM . This suggests that these compounds could be developed as novel anti-inflammatory agents by targeting pathways involved in inflammatory responses.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the thienopyridine core significantly impact biological activity. For example:
- Substituent Positioning : The placement of aryl groups on the thienopyridine ring enhances anti-proliferative activity. Specifically, 2′,3′-disubstituted aryl carboxamide derivatives showed the highest activity among tested compounds .
- Functional Groups : The presence of electron-donating or withdrawing groups on the phenyl ring alters the electronic properties and thus the binding affinity to biological targets.
Case Study 1: Anticancer Activity
In a comparative study involving multiple thienopyridine derivatives, compound 10 was identified as having the strongest inhibitory activity against A549 cells. This compound not only inhibited colony formation but also induced apoptosis in a concentration-dependent manner .
| Compound | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|
| 10 | 0.005 | A549 | Strong inhibition |
| - | 2.833 | HeLa | Moderate inhibition |
| - | 13.581 | MCF-7 | Moderate inhibition |
Case Study 2: Anti-inflammatory Effects
A series of thienopyridine derivatives were evaluated for their ability to inhibit NO production in macrophages. The most potent analogs showed IC50 values below 4 μM, indicating strong potential for therapeutic use in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone?
A one-pot reaction using halopyridinyl ketones, sodium sulfide, and electrophiles is a common method for synthesizing thieno[2,3-b]pyridine derivatives. This approach enables efficient ring closure under mild conditions (e.g., 60–80°C in DMF) . Alternative routes may involve Suzuki coupling or Buchwald-Hartwig amination to introduce the 4-bromophenyl group, but these require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands .
Q. How can the purity and structural integrity of this compound be validated?
Combine spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., 4,6-dimethyl groups) via ¹H/¹³C NMR shifts.
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., thienopyridine core) .
Q. What solvents and storage conditions are optimal for this compound?
The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. Avoid protic solvents (e.g., methanol) due to potential hydrolysis of the methanone group. Degradation under UV light necessitates amber vials .
Advanced Research Questions
Q. How can contradictory yield data from different synthetic protocols be resolved?
Contradictions often arise from reaction conditions:
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst | None | Pd(OAc)₂/XPhos |
| Yield | 45–55% | 70–75% |
| By-products | Unreacted sulfide | Dehalogenated derivatives |
| Optimize by screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) and monitoring intermediates via TLC/LC-MS. |
Q. What strategies mitigate electron-withdrawing effects of the 4-bromophenyl group during functionalization?
The bromine’s electron-withdrawing nature reduces nucleophilic reactivity. Mitigation approaches:
Q. How can computational modeling predict biological activity?
- Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR) based on the thienopyridine scaffold’s planarity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
Data Analysis and Interpretation
Q. How to address discrepancies in spectroscopic data for the thienopyridine core?
Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). For example, a mismatch in aromatic proton shifts may indicate π-stacking or solvent effects .
Q. What analytical methods resolve overlapping peaks in HPLC chromatograms?
- 2D-LC : Separate co-eluting impurities using orthogonal columns (e.g., HILIC followed by reverse-phase).
- Ion-pairing agents : Add 0.1% TFA to improve resolution of polar by-products .
Biological Evaluation
Q. What in vitro assays are suitable for assessing kinase inhibition?
- Kinase inhibition profiling : Use ADP-Glo™ assays against a panel of 50+ kinases.
- Cellular cytotoxicity : Test IC₅₀ in HeLa or MCF-7 cells, noting the 4-bromophenyl group’s role in membrane permeability .
Advanced Structural Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
